molecular formula C16H16BrMgN B6333942 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide CAS No. 1187165-58-7

3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide

Cat. No.: B6333942
CAS No.: 1187165-58-7
M. Wt: 326.51 g/mol
InChI Key: XUHXGTFDNHUMRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and ability to introduce the tetrahydroquinoline moiety into various molecular frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide typically involves the reaction of 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)bromobenzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. Additionally, complex organic frameworks can be constructed by coupling reactions .

Scientific Research Applications

3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and natural products.

    Biology: Helps in the development of bioactive compounds and pharmaceuticals.

    Medicine: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The tetrahydroquinoline moiety can interact with various molecular targets, influencing the biological activity of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.

    3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium Chloride: Similar in structure but with a chloride instead of a bromide.

    3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium Iodide: Another variant with iodine as the halide.

Uniqueness

3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is unique due to its specific reactivity and the presence of the tetrahydroquinoline moiety, which can impart distinct biological and chemical properties to the synthesized compounds .

Properties

IUPAC Name

magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-2,4-9H,10-13H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHXGTFDNHUMRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C[C-]=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.